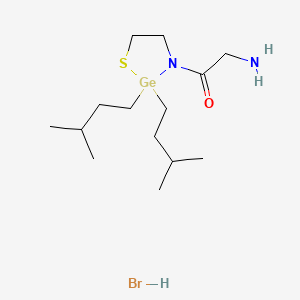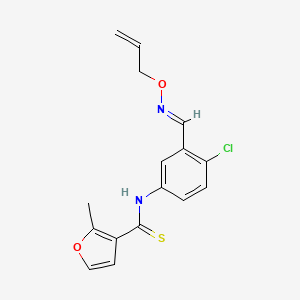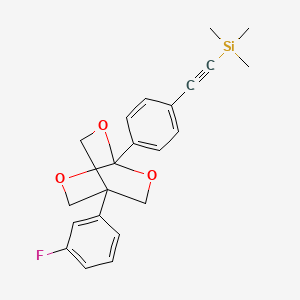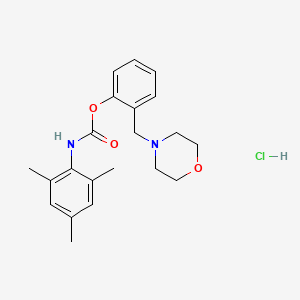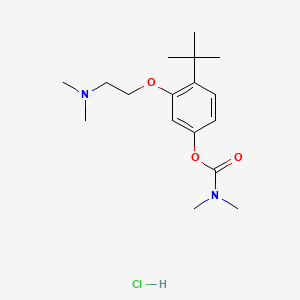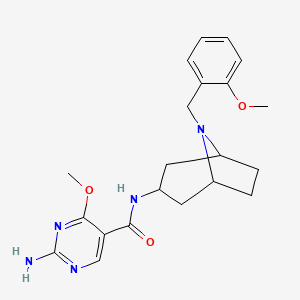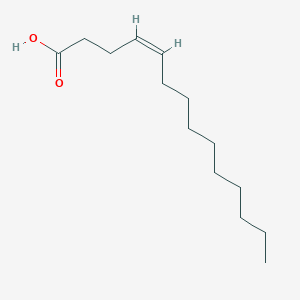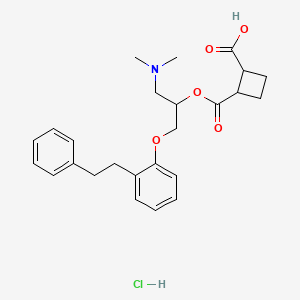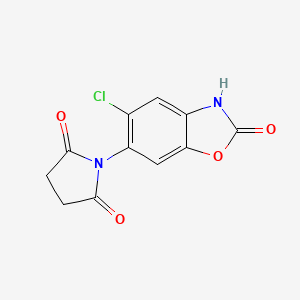
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- is a heterocyclic compound that features a pyrrolidinedione core and a benzoxazole moiety. This compound is of significant interest due to its potential biological and pharmaceutical applications, as well as its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- typically involves the reaction of a pyrrolidinedione derivative with a benzoxazole derivative under specific conditions. One common method involves the use of but-2-ynedioates, aldehydes, and amines at room temperature or 70°C . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives often exhibit distinct biological and chemical properties .
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive agent with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidinedione and benzoxazole derivatives, such as:
- 1-(5-Chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-2,5-pyrrolidinedione
- 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one .
Uniqueness
What sets 2,5-Pyrrolidinedione, 1-(5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)- apart is its unique combination of the pyrrolidinedione and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
81282-46-4 |
|---|---|
Formule moléculaire |
C11H7ClN2O4 |
Poids moléculaire |
266.64 g/mol |
Nom IUPAC |
1-(5-chloro-2-oxo-3H-1,3-benzoxazol-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H7ClN2O4/c12-5-3-6-8(18-11(17)13-6)4-7(5)14-9(15)1-2-10(14)16/h3-4H,1-2H2,(H,13,17) |
Clé InChI |
HVIQCUQWADCHGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=C(C=C3C(=C2)OC(=O)N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



